molecular formula C6H8O3 B1616709 5,5-Dimethyl-2,4(3H,5H)-furandione CAS No. 50630-62-1

5,5-Dimethyl-2,4(3H,5H)-furandione

Cat. No. B1616709
CAS RN: 50630-62-1
M. Wt: 128.13 g/mol
InChI Key: WTCISQGOKRLRTM-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,4(3H,5H)-furandione, also known as DMF or dimethylfuran-2,4-dione, is an organic compound with the molecular formula C6H6O3. It is a cyclic diketone that has been synthesized and studied for its potential applications in various fields of research.

Scientific Research Applications

Synthetic Applications

5,5-Dimethyl-2,4(3H,5H)-furandione, also known as β-tetronic acid, exhibits significant synthetic applicability due to its multifunctional nature. It serves as a synthon in various heterocyclic systems, demonstrating its versatility in chemical synthesis (Schmidt & Zimmer, 1981). Additionally, its ability to undergo condensation with arylcarboxyaldehydes, leading to the formation of arylmethylene furandiones, highlights its role in creating diverse molecular structures (Villemin & Labiad, 1990). This reactivity is further explored in the synthesis of dihydro-2,3-furandiones, showcasing the compound's potential in generating a range of analogs (Hata, Morishita, Akutsu, & Kawamura, 1991).

Catalytic and Reaction Studies

5,5-Dimethyl-2,4(3H,5H)-furandione's involvement in reactions with heteroaromatic aldehydes, yielding heteroarylmethylene derivatives, illustrates its reactivity under specific conditions, such as the presence of concentrated hydrochloric acid (Schmidt & Zimmer, 1983). Its role in the Vilsmeier-Haak reaction, leading to the formation of β-substituted furans, indicates its utility in more complex chemical transformations (Krapivin et al., 1999). Furthermore, the electrochemical reduction of furandione derivatives has been studied, providing insights into potential applications in electrochemistry (Helmy, 1997).

Material Synthesis and Environmental Applications

Research into the synthesis of oligoesters from furandicarboxylic acid demonstrates the potential of 5,5-Dimethyl-2,4(3H,5H)-furandione in the production of biobased polymers and materials, highlighting its significance in sustainable chemistry (Cruz-Izquierdo et al., 2015). In atmospheric science, the quantification of furandiones in ambient aerosol underlines its environmental relevance, particularly in the context of photooxidation of volatile organic compounds and secondary organic aerosol formation (Al-Naiema, Roppo, & Stone, 2017).

properties

IUPAC Name

5,5-dimethyloxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCISQGOKRLRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281349
Record name 5,5-Dimethyl-2,4(3H,5H)-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50630-62-1
Record name NSC21366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Dimethyl-2,4(3H,5H)-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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